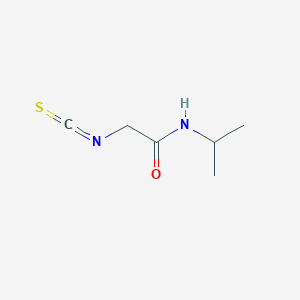

![molecular formula C8H19ClN2O2S B1371208 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1171503-08-4](/img/structure/B1371208.png)

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

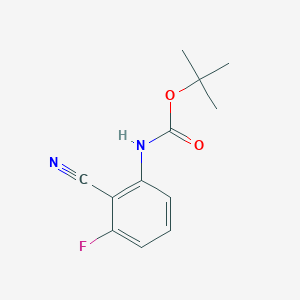

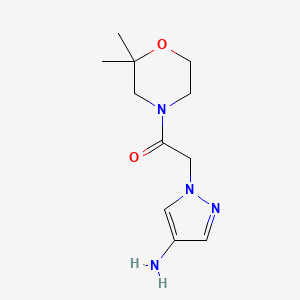

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19N2O2S·HCl . It has a molecular weight of 242.77 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 242.77 . The compound’s InChI code is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H , which provides information about its molecular structure.Scientific Research Applications

Catalytic Asymmetric Synthesis

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has been utilized in catalytic asymmetric synthesis. Specifically, it serves as a ligand in metal-mediated reactions. For instance, Wipf and Wang (2002) have described its role in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, indicative of its potential in asymmetric synthesis (Wipf & Wang, 2002).

Drug Synthesis Process

In the pharmaceutical industry, this compound plays a role in the synthesis of certain drugs. Tian Shuan (2013) detailed its use in a new process for the preparation of Dronedarone Hydrochloride, a medication approved for atrial fibrillation. The process characterized by Shuan emphasizes the compound's importance in improving yield and practicality in drug synthesis (Shuan, 2013).

Chemical Synthesis and Modification

It has applications in various chemical synthesis and modification processes. For example, Sakamoto et al. (1988) used a derivative of this compound in the one-step synthesis of 1-methylsulfonyl-indoles, demonstrating its versatility in organic synthesis (Sakamoto et al., 1988). Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlighting its role in creating chemoselective N-acylation reagents (Kondo et al., 2000).

Protein and Amino Acid Analysis

The compound also finds use in biochemical analysis, like the study by Simpson et al. (1976), which describes a method for amino acid analysis of proteins using a derivative of this compound (Simpson et al., 1976).

Properties

IUPAC Name |

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROJKJACUBBVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCCC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)